molecular formula C6H5BrO2S B8767678 5-(bromomethyl)-2-thiophenecarboxylic acid CAS No. 63273-26-7

5-(bromomethyl)-2-thiophenecarboxylic acid

Cat. No.: B8767678
CAS No.: 63273-26-7
M. Wt: 221.07 g/mol
InChI Key: JTYIXEKOTAUGGD-UHFFFAOYSA-N
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Description

5-(bromomethyl)-2-thiophenecarboxylic acid: is an organic compound that features a thiophene ring substituted with a bromomethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-2-thiophenecarboxylic acid typically involves the bromination of 2-thiophenecarboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The

Properties

CAS No.

63273-26-7

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

5-(bromomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2,(H,8,9)

InChI Key

JTYIXEKOTAUGGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 840 ml of carbon tetrachloride were suspended 100 g of 5-methyl-2-thiophenecarboxylic acid, 125.2 g of N-bromosuccinimide and 7 g of benzoyl peroxide. The suspension was heated to 90° C. with vigorous agitation. After the reaction started, the reaction temperature was raised to 100° C. and agitation was continued for 2 hours at the same temperature. The reaction mixture was cooled to 0° C., and 500 ml of n-hexane was added thereto. Precipitated crystals were collected by filtration and washed with 100 ml of n-hexane. The obtained crude crystals were suspended in 2 of water and the suspension was stirred at room temperature for 10 minutes. The suspended crystals were collected again by filtration and washed with 200 ml of water. The obtained crystals were recrystallized from ethanol-water to give 84 g of the desired 5-bromomethyl-2-thiophenecarboxylic acid as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
125.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
840 mL
Type
solvent
Reaction Step Five
Quantity
7 g
Type
catalyst
Reaction Step Six

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